2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the indeno[1,2-b]pyridine core.
Introduction of Substituents:
Oxidation and Reduction Reactions: These reactions are used to introduce the oxo group at the 5-position and the nitrile group at the 3-position.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
This compound analogs: These compounds have similar structures but differ in specific substituents or functional groups.
Indeno[1,2-b]pyridine derivatives: These compounds share the indeno[1,2-b]pyridine core but have different substituents at various positions.
Other pyridine derivatives: These compounds contain the pyridine ring but may have different core structures or substituents.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile belongs to a class of indeno[1,2-b]pyridine derivatives, which have garnered attention for their diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, emphasizing its antiproliferative and antimetastatic properties.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction of aromatic aldehydes, malononitrile, and indanone derivatives. The process is catalyzed by ammonium acetate and acetic acid, yielding various derivatives that can be screened for biological activity. The structural features of these compounds are crucial for their pharmacological effects.
Antiproliferative Effects
Recent studies have demonstrated that certain derivatives of indeno[1,2-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative closely related to our compound showed substantial inhibition of cell proliferation in prostate cancer cell lines such as PC-3 and LNCaP. The mechanism appears to involve the inhibition of matrix metalloproteinase 9 (MMP9), which is pivotal in cancer metastasis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 10 | PC-3 | 12.5 | MMP9 Inhibition |
Compound 10 | LNCaP | 15.0 | MMP9 Inhibition |
Compound X | MatLyLu | 20.0 | Unknown |
Antimetastatic Properties
The antimetastatic properties of the compound have been linked to its ability to inhibit MMPs, which play a critical role in tumor invasion and metastasis. The presence of specific functional groups in the molecular structure enhances its effectiveness against metastatic spread in prostate cancer models .
Case Studies
A notable study investigated the effects of a related indeno[1,2-b]pyridine derivative on human prostate cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell migration and invasion capabilities, underscoring its potential as an antimetastatic agent .
Figure 1: Effect on Cell Migration
Effect on Cell Migration
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the indeno nucleus and pyridine ring are crucial for enhancing biological activity. For example:
Properties
IUPAC Name |
2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O/c1-4-5-6-7-8-14-26-17-19-27(20-18-26)32-30(23-37)31(21-22-38-34-24(2)12-11-13-25(34)3)39-35-28-15-9-10-16-29(28)36(40)33(32)35/h9-13,15-22,38H,4-8,14H2,1-3H3/b22-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHWFROQOXZMEV-QURGRASLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=CNC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C/NC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.